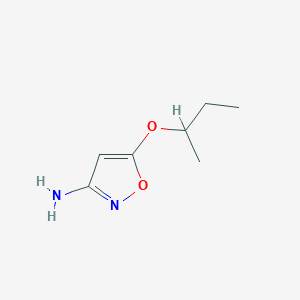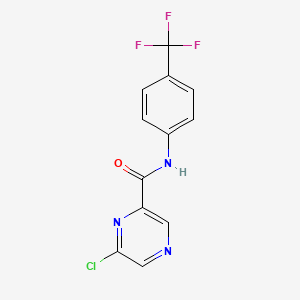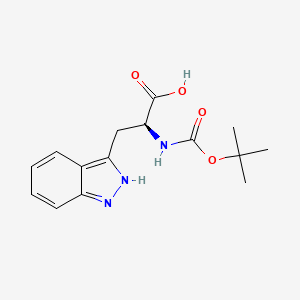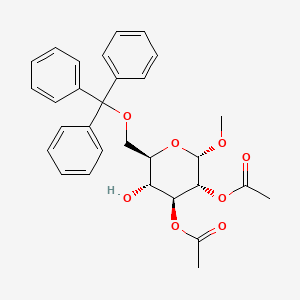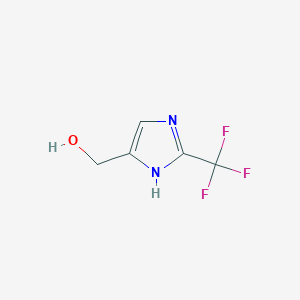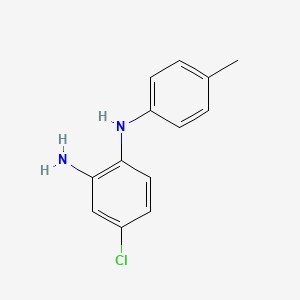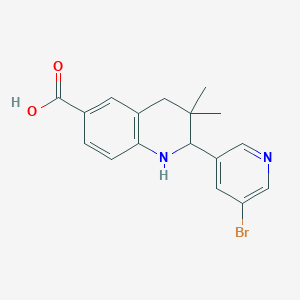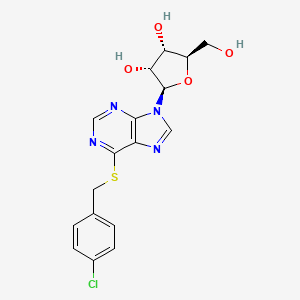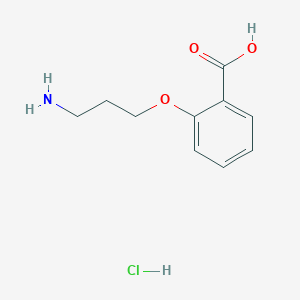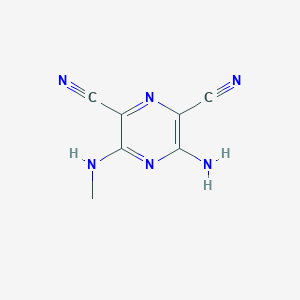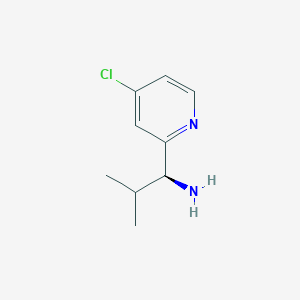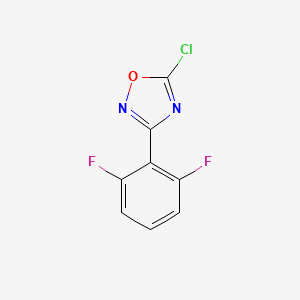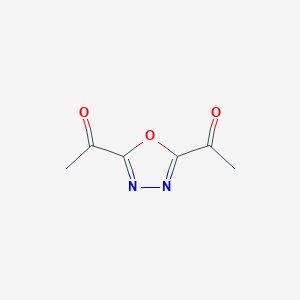
1,1'-(1,3,4-Oxadiazole-2,5-diyl)diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,3,4-Oxadiazole-2,5-diyl)diethanone is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, known for its diverse applications in medicinal chemistry, materials science, and as energetic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-(1,3,4-Oxadiazole-2,5-diyl)diethanone can be synthesized through various methods. One common approach involves the reaction of hydrazides with carboxylic acids, aldehydes, or acid chlorides, followed by cyclization using dehydrating agents such as thionyl chloride (SOCl₂), phosphoryl chloride (POCl₃), or phosphoric anhydride (P₄O₁₀) . Another method includes the use of commercially available acid chlorides, hydrazine hydrate, and phosphorus oxychloride .
Industrial Production Methods: Industrial production of 1,1’-(1,3,4-Oxadiazole-2,5-diyl)diethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,1’-(1,3,4-Oxadiazole-2,5-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and acyl chlorides are employed under conditions such as reflux or catalysis.
Major Products: The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and oxides .
Scientific Research Applications
1,1’-(1,3,4-Oxadiazole-2,5-diyl)diethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-(1,3,4-Oxadiazole-2,5-diyl)diethanone involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, leading to antiproliferative effects.
Pathway Modulation: It can modulate pathways like the NF-kB signaling pathway and tubulin polymerization, contributing to its anticancer activity.
Comparison with Similar Compounds
1,1’-(1,3,4-Oxadiazole-2,5-diyl)diethanone is unique compared to other oxadiazole derivatives due to its specific substitution pattern and resulting properties:
Properties
Molecular Formula |
C6H6N2O3 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
1-(5-acetyl-1,3,4-oxadiazol-2-yl)ethanone |
InChI |
InChI=1S/C6H6N2O3/c1-3(9)5-7-8-6(11-5)4(2)10/h1-2H3 |
InChI Key |
UQIDGJCWUNCQQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN=C(O1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4S,5S)-5-(7-acetamido-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13105182.png)

